1-ethenyl-4-methylpyrrolidin-2-one
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Overview
Description
1-Ethenyl-4-methylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidin-2-one, featuring an ethenyl group at the first position and a methyl group at the fourth position. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production of this compound typically involves the ester-to-amide conversion of gamma-butyrolactone with methylamine . Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-4-methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as Oxone and copper acetate in the presence of oxygen.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can be carried out using halogens or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones and iodopyrroles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethenyl-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethenyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo a domino process, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions contribute to its biological and chemical activities.
Comparison with Similar Compounds
1-Ethenyl-4-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A parent compound with similar structural features but lacking the ethenyl and methyl groups.
N-Methyl-2-pyrrolidone: Another derivative with a methyl group at the nitrogen position, widely used as a solvent in various industrial applications.
3-Iodopyrroles: Compounds formed through similar synthetic routes, used in the synthesis of drugs and fine chemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
15297-60-6 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethenyl-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-6(2)4-7(8)9/h3,6H,1,4-5H2,2H3 |
InChI Key |
LWWJIQWIJBMGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C1)C=C |
Purity |
95 |
Origin of Product |
United States |
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